Orthogonal Reactivity Advantage: Enables Sequential CuAAC and Suzuki Coupling Without Functional Group Interconversion
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde possesses two orthogonal reactive sites (terminal alkyne and aryl bromide) that can be addressed sequentially under different catalytic conditions. In contrast, the non-brominated analog 4-(prop-2-yn-1-yloxy)benzaldehyde (CAS 5651-86-5) has only the alkyne and aldehyde functionalities, limiting its diversification to a single click reaction. This dual reactivity is a class-level characteristic of bromo-substituted propargyloxy-benzaldehydes, but the 3-bromo-4-propargyloxy substitution pattern places the alkyne and bromide in an electronically conjugated para-relationship, enabling potential through-bond communication that can influence subsequent reaction outcomes [1].
| Evidence Dimension | Number of Orthogonal Reactive Sites for Sequential Diversification |
|---|---|
| Target Compound Data | 3 (terminal alkyne, aryl bromide, aldehyde) |
| Comparator Or Baseline | 4-(Prop-2-yn-1-yloxy)benzaldehyde: 2 (terminal alkyne, aldehyde); no aryl bromide |
| Quantified Difference | +1 orthogonal reactive handle (aryl bromide for cross-coupling) |
| Conditions | Functional group inventory analysis based on chemical structure |
Why This Matters
The extra aryl bromide handle enables a second dimension of molecular diversification (e.g., Suzuki, Buchwald-Hartwig), which is critical for building screening libraries where a single intermediate must yield multiple final compounds.
- [1] Mojtahedi, M. M., Azhari, S., & Abaee, M. S. (2022). Four-component one-pot synthesis of novel dicyanoaniline-anchored triazoles. Canadian Journal of Chemistry, 100(8), 561-567. View Source
